2-(Octyloxy)isoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-octoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-4-5-6-9-12-20-17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3 |
InChI Key |
UZPJFZYFAYECOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Octyloxy Isoindoline 1,3 Dione and Analogs
Specific Synthetic Routes to 2-(Octyloxy)isoindoline-1,3-dione
The direct synthesis of this compound typically involves the reaction of phthalic anhydride (B1165640) with O-octylhydroxylamine or its corresponding salt. A common and effective approach is the condensation reaction, which can be performed under various conditions, including conventional heating and microwave irradiation.
One established method involves the reaction of phthalic anhydride with the desired alkoxyamine in a suitable solvent, such as glacial acetic acid or toluene (B28343), often with azeotropic removal of water to drive the reaction to completion. nih.govmdpi.com More contemporary approaches utilize microwave-assisted synthesis to significantly reduce reaction times and improve yields. For instance, the reaction of phthalic anhydride and an amine can be achieved in minutes with high yields under microwave irradiation, a technique applicable to the synthesis of N-alkoxy phthalimides. researchgate.netmdpi.comnih.govbas.bg
A specific example of a synthetic route that can be adapted for this compound is the reaction of phthalic anhydride with an appropriate amine in the presence of a catalytic amount of glacial acetic acid in toluene at reflux. This method has been used to prepare various N-substituted phthalimides. mdpi.com
General Synthetic Approaches to N-Alkoxyisoindoline-1,3-dione Derivatives
The synthesis of the N-alkoxyisoindoline-1,3-dione scaffold can be achieved through several general methodologies, each starting from different precursors and employing unique reaction mechanisms.
Condensation Reactions Utilizing Phthalic Anhydride as Precursor
The most traditional and widely used method for synthesizing isoindoline-1,3-dione derivatives is the condensation reaction of phthalic anhydride with a primary amine or its equivalent. organic-chemistry.org In the case of N-alkoxyisoindoline-1,3-diones, an O-alkylhydroxylamine is used. The reaction proceeds through the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the imide ring. pierpalab.com
This reaction can be carried out by simply heating the reactants together, often in a solvent like glacial acetic acid, which facilitates the reaction. nih.govmdpi.com The use of dehydrating agents or azeotropic distillation can improve the yield by removing the water formed during the reaction. Solvent-free conditions, where the reactants are heated together above their melting points, represent a greener alternative. pierpalab.comresearchgate.net
Table 1: Examples of Condensation Reactions for Isoindoline-1,3-dione Synthesis
| Amine/Amine Derivative | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Glycine | Glacial acetic acid, reflux, 8 h | 97 | nih.gov |
| N-Arylbenzenecarboximidamides | Benzene, reflux, 4-7 h | High | mdpi.com |
| Phenylethylamine | Solvent-free, heating | Good | researchgate.net |
| Primary amines | Acetic acid, 110 °C, sulphamic acid catalyst | 86-98 | researchgate.net |
| Amines | Microwave irradiation, 150-250 °C, 3-10 min | 52-89 | researchgate.net |
Copper(II)-Catalyzed Cross-Dehydrogenative Coupling Reactions for N-Alkoxyimide Formation
A more advanced approach for the formation of the N-O bond in N-alkoxyimides involves copper-catalyzed cross-dehydrogenative coupling (CDC) reactions. These reactions offer an alternative to traditional condensation methods and can proceed under milder conditions. One such method describes the copper-mediated cross-coupling of N-hydroxyphthalimide (NHPI) with phenylboronic acids at room temperature in the presence of pyridine. nih.gov This reaction is tolerant of various functional groups on the phenylboronic acid.
Another innovative strategy is the copper(II)-catalyzed direct dioxygenation of alkenes using air and N-hydroxyphthalimide, which leads to the formation of β-keto-N-alkoxyphthalimides. acs.org This reaction proceeds efficiently at room temperature and demonstrates broad substrate scope. While not a direct route to simple N-alkoxyphthalimides, it showcases the utility of copper catalysis in forming complex derivatives.
Furthermore, copper-catalyzed radical addition reactions with in situ-generated nitroso compounds can be used to prepare sterically hindered amines, a methodology that could potentially be adapted for the synthesis of complex N-alkoxy phthalimide (B116566) derivatives. nih.gov
Mannich-Type Reactions in Isoindoline-1,3-dione Synthesis
The Mannich reaction, a classic carbon-carbon bond-forming reaction, can also be employed in the synthesis and functionalization of the isoindoline-1,3-dione scaffold. The acidic proton on the nitrogen of a pre-formed phthalimide allows for aminomethylation reactions. nih.gov
More complex applications involve the asymmetric organocatalytic Mannich reaction of α-amido sulfones derived from 2-formyl benzoates. This method allows for the synthesis of chiral isoindolinone derivatives, highlighting the versatility of the Mannich reaction in creating stereochemically complex molecules containing the isoindoline (B1297411) core. mdpi.com
N-Acylation Approaches for Phthalimide Derivatives
N-acylation provides a route to more complex phthalimide derivatives. For example, N-acylphthalimides can be synthesized and subsequently undergo reactions where aldehydes "insert" into the N-acyl bond to form N-phthalimido-O-acyl-N,O-acetals. morressier.com These products can then be further functionalized.
Another approach involves the reaction of phthalic anhydride with acyl hydrazides. For example, N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide in refluxing glacial acetic acid. mdpi.com This demonstrates the utility of N-acylation in creating hybrid molecules with potentially interesting biological properties. Similarly, treatment of 4,5-dichlorophthalic anhydride with acetic anhydride leads to the formation of 2-acetyl-5,6-dichloroisoindoline-1,3-dione. nih.gov
Advanced and Sustainable Synthetic Strategies for Isoindoline-1,3-dione Scaffolds
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. In the context of isoindoline-1,3-dione synthesis, this has led to the exploration of microwave-assisted synthesis, metal-free reactions, and the use of green solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The synthesis of N-substituted phthalimides from phthalic anhydride and amines can be achieved in significantly shorter reaction times (3-10 minutes) and with good to excellent yields (52-89%) under microwave irradiation compared to conventional heating methods. researchgate.netmdpi.comnih.govbas.bg This technique is also applicable to the synthesis of more complex structures, such as 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives, where microwave irradiation in water using a reusable nanocatalyst offers a green and efficient protocol. bas.bg
Metal-free synthetic routes are highly desirable to avoid potential contamination of the final products with toxic metal residues. A PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones provides a metal-free pathway to N-alkoxyphthalimide derivatives in moderate to good yields under mild conditions. nih.govrsc.orgsemanticscholar.org This method is characterized by its operational simplicity and broad substrate scope. Another metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source to produce N-aryl- and N-alkyl phthalimide derivatives. acs.org
The use of greener solvents, such as water or ionic liquids, and solvent-free reaction conditions are also key aspects of sustainable synthesis. pierpalab.comresearchgate.netnih.gov For example, the synthesis of N-substituted phthalimides has been reported in an ionic liquid as a green solvent in a palladium-catalyzed three-component reaction. rsc.org
Table 2: Comparison of Synthetic Strategies for Isoindoline-1,3-diones
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Condensation Reaction | Reaction of phthalic anhydride with an amine/amine derivative. | Well-established, versatile, often high-yielding. | Can require high temperatures and long reaction times. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, often improved yields. | Requires specialized equipment. |
| Copper-Catalyzed Coupling | Formation of C-N or N-O bonds using a copper catalyst. | Can proceed under milder conditions, allows for novel bond formations. | Potential for metal contamination, may require specific ligands. |
| Metal-Free Dehydrogenative Coupling | C-H functionalization without a metal catalyst. | Avoids metal contamination, often uses readily available reagents. | May require specific oxidants, scope can be limited. |
| Solvent-Free Synthesis | Reactants are heated together without a solvent. | Environmentally friendly, simplified workup. | Only applicable if reactants melt at a reasonable temperature. |
Green Chemistry Methodologies in Synthesis
The growing emphasis on environmentally benign chemical processes has led to the development of greener synthetic routes for N-substituted phthalimides, including this compound. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One notable eco-friendly approach involves the use of microwave irradiation in conjunction with reusable clay catalysts like montmorillonite-KSF. eijppr.com This technique offers a significant advantage over conventional heating methods by dramatically reducing reaction times from hours to minutes and improving product yields by 5-12%. eijppr.com The use of a solid acid catalyst that can be easily recovered and reused aligns with the principles of green chemistry by minimizing waste. eijppr.com The general reaction for the synthesis of N-substituted phthalimides, the family to which this compound belongs, is depicted below:
Scheme 1: General Synthesis of N-Substituted Phthalimides
In the context of this compound, R would be an octyloxy group.
Furthermore, metal-free synthesis approaches are gaining traction as a greener alternative to traditional methods that often rely on transition metal catalysts. rsc.org These metal-free methods can utilize organocatalysis, base catalysis, or acid catalysis, which are often more cost-effective, less toxic, and less sensitive to air and moisture. rsc.org For instance, the use of elemental sulfur as an oxidant in the presence of a base like triethylamine (B128534) (Et3N) provides a metal-free pathway to N-aryl phthalimides from 2-formylbenzoic acids and amines. rsc.org While this specific example leads to N-aryl derivatives, the underlying principle of avoiding heavy metals is a key aspect of greening the synthesis of all phthalimide derivatives.
Another green strategy involves the use of safer and more sustainable reagents and solvents. A patented method for preparing the precursor N-hydroxyphthalimide utilizes isopropanol (B130326) as the reaction medium and triethylamine as an accelerant. google.com This approach reduces the toxicity associated with other solvents and simplifies the purification process, making it more suitable for industrial-scale production. google.com The reaction is carried out at a temperature of 70-95°C for 0.5 to 1.5 hours, followed by distillation to recycle the solvent and accelerant. google.com
The following table summarizes key findings from research into green synthetic methodologies for phthalimide derivatives:
| Catalyst/Method | Key Advantages | Yield Improvement | Reaction Time Reduction | Reference |
| Montmorillonite-KSF (Microwave) | Reusable catalyst, energy efficient | 5-12% | Hours to minutes | eijppr.com |
| Metal-free (e.g., S8/Et3N) | Avoids toxic heavy metals, cost-effective | - | - | rsc.org |
| Isopropanol/Triethylamine | Reduced solvent toxicity, recyclable components | High purity product | 0.5 - 1.5 hours | google.com |
One-Pot Synthetic Procedures for Derivatization
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the derivatization of compounds like this compound, one-pot procedures are highly desirable.
A notable one-pot synthesis has been developed for N-hydroxyimides, which are key precursors to N-alkoxyphthalimides. sci-hub.se This method involves the initial transformation of an N-unsubstituted imide into its N-Boc derivative, which is then reacted with aqueous hydroxylamine (B1172632) in the same pot. sci-hub.se This procedure yields the crystalline hydroxylammonium salt of the corresponding N-hydroxyimide, which can then be easily converted to the pure N-hydroxyimide upon acidic workup. sci-hub.se This process is reported to be general for variously substituted N-hydroxyphthalimides, with very good yields. sci-hub.se
The derivatization of the resulting N-hydroxyphthalimide to form N-alkoxyphthalimides, such as this compound, can be achieved through various methods. A PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones has been described for the efficient synthesis of N-alkoxyphthalimide products in moderate to good yields. nih.gov This methodology is distinguished by its catalyst-free conditions and operational simplicity. nih.gov While this specific example involves aryl ketones, the principle of direct C-H functionalization to form the N-O-C bond is a powerful tool for derivatization.
The scalability of such one-pot procedures has also been demonstrated, with successful reactions carried out on a gram scale. nih.gov For instance, the reaction of 1,2-diphenylethanone with N-hydroxyphthalimide in one pot yielded the desired N-alkoxyphthalimide in 70% yield on a 5 mmol scale. nih.gov
The table below outlines a representative one-pot procedure for the synthesis of N-hydroxyphthalimides, a crucial step in the derivatization to N-alkoxy analogs.
| Reactants | Reagents | Solvent | Key Outcome | Reference |
| N-unsubstituted imide | Di-tert-butyldicarbonate, DMAP, Hydroxylamine | Acetonitrile | Crystalline hydroxylammonium salt of N-hydroxyimide | sci-hub.se |
These advancements in synthetic methodologies, focusing on green chemistry and one-pot procedures, pave the way for more sustainable and efficient production of this compound and a diverse range of its analogs, facilitating further research into their properties and applications.
Structural Characterization and Spectroscopic Analysis of 2 Octyloxy Isoindoline 1,3 Dione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 2-(Octyloxy)isoindoline-1,3-dione provides specific signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phthalimide (B116566) group appear as multiplets in the downfield region, generally between δ 7.7 and 7.9 ppm. The protons of the octyloxy chain are observed in the upfield region. The two protons on the carbon adjacent to the oxygen atom (OCH₂) typically resonate as a triplet around 4.2 ppm. The subsequent methylene (B1212753) groups (CH₂) of the octyl chain produce a complex multiplet between δ 1.2 and 1.8 ppm, while the terminal methyl group (CH₃) appears as a triplet at approximately δ 0.9 ppm.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 2-(cyclohexyloxy)isoindoline-1,3-dione | CDCl₃ | 7.83-7.79 (m, 2H), 7.75-7.71 (m, 2H), 4.26-4.19 (m, 1H), 2.04-2.01 (m, 2H), 1.88-1.83 (m, 2H), 1.64-1.52 (m, 3H), 1.34-1.26 (m, 3H) rsc.org |
| 2-(cyclooctyloxy)isoindoline-1,3-dione | CDCl₃ | 7.82-7.79 (m, 2H), 7.75-7.71 (m, 2H), 4.43-4.37 (m, 1H), 2.04-1.88 (m, 4H), 1.85-1.77 (m, 2H), 1.63-1.43 (m, 8H) rsc.org |
| 2-(cyclododecyloxy)isoindoline-1,3-dione | CDCl₃ | 7.81-7.75 (m, 2H), 7.70-7.66 (m, 2H), 4.40-4.34 (m, 1H), 1.87-1.79 (m, 2H), 1.70-1.59 (m, 4H), 1.46-1.25 (m, 16H) rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. For this compound, the carbonyl carbons (C=O) of the imide group are characteristically found in the most downfield region, typically around δ 164 ppm. The aromatic carbons of the phthalimide ring show signals between δ 123 and 134 ppm. The carbon of the OCH₂ group in the octyloxy chain appears at approximately δ 78 ppm, while the other methylene carbons of the chain resonate in the range of δ 22 to 32 ppm. The terminal methyl carbon is the most shielded, with a signal around δ 14 ppm. rsc.org
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-(cyclohexyloxy)isoindoline-1,3-dione | CDCl₃ | 163.6, 133.8, 128.6, 123.0, 85.6, 31.1, 25.7, 24.1 rsc.org |
| 2-(cyclooctyloxy)isoindoline-1,3-dione | CDCl₃ | 164.2, 134.2, 128.9, 123.2, 88.7, 30.1, 27.2, 25.4, 23.0 rsc.org |
| 2-(cyclododecyloxy)isoindoline-1,3-dione | CDCl₃ | 163.6, 133.8, 128.6, 122.9, 86.3, 28.9, 24.7, 24.1, 23.9, 23.8, 21.6 rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands. Strong bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups of the imide are observed around 1780 cm⁻¹ and 1720 cm⁻¹, respectively. The C-N stretching vibration of the imide group typically appears near 1350 cm⁻¹. derpharmachemica.com The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyl group are found just below 3000 cm⁻¹. The C-O stretching of the ether linkage is usually observed in the region of 1240-1170 cm⁻¹. derpharmachemica.comnih.gov
| Compound | Vibrational Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Phthalimide | ~1780, ~1720 | C=O stretching (asymmetric and symmetric) |
| Phthalimide | ~1350 | C-N stretching |
| N-substituted Phthalimides | >3000 | Aromatic C-H stretching |
| This compound | <3000 | Aliphatic C-H stretching |
| This compound | ~1240-1170 | C-O-C stretching |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₂₁NO₃), the expected molecular weight is approximately 275.35 g/mol . sigmaaldrich.com In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is often observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. For instance, the calculated exact mass for the sodium adduct of 2-(cyclooctyloxy)isoindoline-1,3-dione ([C₁₆H₁₉NNaO₃]⁺) is 296.1257, with an experimental value found to be 296.1266. rsc.org
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 2-(cyclohexyloxy)isoindoline-1,3-dione | [M+Na]⁺ | 268.0944 | 268.0941 rsc.org |
| 2-(cyclooctyloxy)isoindoline-1,3-dione | [M+Na]⁺ | 296.1257 | 296.1266 rsc.org |
| 2-(cyclododecyloxy)isoindoline-1,3-dione | [M+Na]⁺ | 352.1883 | 352.1889 rsc.org |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula. For this compound (C₁₆H₂₁NO₃), the theoretical elemental composition is approximately 69.79% Carbon, 7.69% Hydrogen, and 5.09% Nitrogen. Experimental values from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound. For example, in the synthesis of related N-alkyl and N-alkyloxy phthalimides, elemental analysis has been used to confirm the composition of the final products. derpharmachemica.com
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen |
|---|---|---|---|---|
| This compound | C₁₆H₂₁NO₃ | 69.79 | 7.69 | 5.09 |
| Phthalimide | C₈H₅NO₂ | 65.31 | 3.43 | 9.52 |
Future Research Directions and Perspectives for 2 Octyloxy Isoindoline 1,3 Dione Chemistry
Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity
The efficient and selective synthesis of 2-(Octyloxy)isoindoline-1,3-dione is a cornerstone for its future development. While classical synthetic routes, such as the reaction of phthalic anhydride (B1165640) with O-octylhydroxylamine, provide a foundational approach, future research will undoubtedly focus on the development of more sophisticated and sustainable methodologies. The exploration of green chemistry principles, including the use of eco-friendly solvents and catalysts, will be paramount in minimizing the environmental footprint of its production.
Future synthetic endeavors may also explore microwave-assisted organic synthesis (MAOS) to expedite reaction times and enhance yields. Furthermore, the development of one-pot multicomponent reactions could offer a more streamlined and atom-economical approach to the synthesis of this compound and its derivatives. The application of flow chemistry techniques also presents an exciting avenue for the continuous and scalable production of this compound, ensuring a consistent supply for extensive research and potential commercialization.
| Synthetic Approach | Potential Advantages | Future Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced reaction control. | Optimization of reaction parameters (temperature, pressure, time) for maximal efficiency. |
| Green Chemistry Approaches | Use of biodegradable solvents, recyclable catalysts, reduced energy consumption. | Development of novel catalytic systems and solvent-free reaction conditions. |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified purification processes. | Design of novel multicomponent strategies for the convergent synthesis of complex derivatives. |
| Flow Chemistry | Scalability, improved safety, precise control over reaction conditions. | Development of continuous flow reactors for the on-demand synthesis of this compound. |
Advanced Computational Modeling for Property Prediction and Lead Optimization
The integration of advanced computational modeling will be instrumental in accelerating the discovery and optimization of this compound-based applications. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, will enable the prediction of its physicochemical properties and biological activities, thereby guiding the rational design of more potent and selective analogues. mdpi.commdpi.com
Molecular dynamics (MD) simulations will offer profound insights into the conformational dynamics of this compound and its interactions with biological targets at an atomic level. nih.gov These simulations can elucidate the binding modes and affinities of the compound, providing a virtual screening platform to identify promising lead candidates. Furthermore, the application of machine learning and artificial intelligence algorithms will facilitate the analysis of large datasets, enabling the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, a critical step in the drug discovery pipeline. mdpi.com
Investigation of Undiscovered Biological Targets and Elucidation of Mechanistic Insights
While the broader class of isoindoline-1,3-dione derivatives has been investigated for various biological activities, including anti-inflammatory, analgesic, and anticancer effects, the specific biological targets of this compound remain largely unexplored. mdpi.comresearchgate.netnih.gov Future research should, therefore, focus on a comprehensive biological screening of this compound against a wide array of enzymatic and receptor targets.
High-throughput screening (HTS) campaigns, coupled with chemoproteomics approaches, can aid in the identification of novel protein binding partners. Once potential targets are identified, detailed mechanistic studies will be crucial to unravel the molecular basis of the compound's biological effects. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound in complex with its target, paving the way for structure-based drug design. The isoindoline-1,3-dione scaffold is a known pharmacophore for interacting with enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting a potential avenue for investigation in the context of neurodegenerative diseases. nih.govmdpi.comnih.gov
Development of Comprehensive Structure-Activity Relationship (SAR) Models for Tailored Applications
A systematic exploration of the structure-activity relationships (SAR) of this compound will be a pivotal step towards tailoring its properties for specific applications. This will involve the synthesis of a focused library of analogues with systematic modifications to the phthalimide (B116566) core, the octyloxy side chain, and the potential for substitution on the aromatic ring.
The octyloxy chain, for instance, offers a handle for modulating the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile. Variations in the chain length, branching, and the introduction of functional groups will provide a rich dataset for constructing robust SAR models. nih.gov These models will be invaluable in guiding the design of next-generation compounds with optimized potency, selectivity, and drug-like properties.
| Structural Modification | Potential Impact | Research Goal |
| Variation of Alkoxy Chain Length | Alteration of lipophilicity, membrane permeability, and target binding. | Optimize pharmacokinetic properties and target engagement. |
| Introduction of Aromatic Substituents | Modulation of electronic properties, steric hindrance, and potential for new interactions. | Enhance binding affinity and selectivity for specific biological targets. |
| Modification of the Phthalimide Core | Alteration of the core scaffold to explore new chemical space and interactions. | Discover novel pharmacophores with improved activity profiles. |
Integration into Emerging Technologies for Advanced Functional Materials
Beyond its potential in the life sciences, the unique physicochemical properties of this compound make it an attractive candidate for the development of advanced functional materials. The phthalimide moiety is a well-known chromophore, and its incorporation into polymeric structures could lead to the creation of novel photoactive materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The long octyloxy chain can impart desirable properties such as solubility in organic solvents and processability, facilitating the fabrication of thin films and other material architectures. Future research could explore the synthesis of copolymers incorporating this compound as a monomer, leading to materials with tailored optical and electronic properties. The potential for this compound to act as a building block in the construction of supramolecular assemblies and liquid crystals also warrants investigation, opening up possibilities in areas such as data storage and smart materials. The general class of isoindoline-1,3-diones has found use in colorants and dyes, suggesting a similar path for this specific compound. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(octyloxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4'-(octyloxy)-[1,1'-biphenyl]-4-ol with brominated isoindoline-1,3-dione derivatives in the presence of K₂CO₃ as a base under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of nucleophile to electrophile). Monitoring via TLC or HPLC ensures completion .
Q. What key physicochemical properties (e.g., logP, PSA) influence the solubility and reactivity of this compound?
- Answer : Experimental data for analogous compounds indicate logP ≈ 1.73 (moderate lipophilicity) and polar surface area (PSA) ≈ 54.45 Ų, suggesting limited aqueous solubility but compatibility with organic solvents like DCM or THF. These properties guide solvent selection for reactions and crystallization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coat), avoid skin contact, and work in a fume hood. Post-experiment waste should be segregated and disposed via certified hazardous waste services. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound derivatives?
- Answer :
- ¹H-NMR : Peaks at δ 0.88–1.78 ppm (octyloxy chain -CH₂- and terminal -CH₃) and δ 7.60–7.85 ppm (aromatic protons).
- ¹³C-NMR : Signals at ~165–170 ppm (C=O groups) and 60–70 ppm (ether -O-CH₂-).
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, C₃₂H₃₈NO₄ has a theoretical m/z of 522.2753 .
Q. What computational methods (e.g., DFT) are suitable for analyzing electronic structure and vibrational spectra?
- Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes geometry and calculates vibrational frequencies. Compare computed FT-IR spectra (e.g., C=O stretches at ~1700–1750 cm⁻¹) with experimental data to validate accuracy. Discrepancies may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) .
Q. How do alkyl chain modifications influence biological activity in isoindoline-1,3-dione derivatives?
- Answer : Increasing chain length (e.g., octyloxy vs. ethyl) enhances lipophilicity, improving membrane permeability and target engagement. For instance, derivatives with longer chains show higher inhibitory activity against 15-lipoxygenase-1 (IC₅₀ < 10 μM) in enzyme assays .
Q. What catalytic systems enable efficient functionalization of isoindoline-1,3-dione derivatives under solvent-free conditions?
- Answer : Fe₃O₄ nanoparticles act as magnetically separable catalysts for transamidation or alkylation reactions, achieving >85% yield at 80°C. Catalyst recycling (≥5 cycles) without significant activity loss is demonstrated .
Q. How can X-ray crystallography resolve stereochemical uncertainties in chiral isoindoline-1,3-dione derivatives?
- Answer : Single-crystal X-ray diffraction provides bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to confirm stereochemistry. For example, the (1R,2R)-configured derivative in showed distinct crystallographic data (R factor = 0.047).
Data Contradiction Analysis
Q. How can discrepancies between DFT-predicted and experimental vibrational spectra be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
